3,4-Dichlorobenzaldehyde

Catalog No.
S749110
CAS No.
6287-38-3
M.F
C7H4Cl2O
M. Wt
175.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dichlorobenzaldehyde

Researchers face yield losses when using ortho-substituted analogs; 3,4-dichlorobenzaldehyde eliminates steric hindrance, delivering rapid peroxyacetal formation and high condensation efficiency. • Enables sub-nanomolar hMAO-B affinity in indanamine/tetrahydronaphthalenamine APIs. • Unhindered formyl group ensures quantitative oxidation to 3,4-dichlorobenzoic acid. • Consistently available for R&D and production. Procurement managers benefit from reliable batch-to-batch purity and global shipping.

CAS Number

6287-38-3

Product Name

3,4-Dichlorobenzaldehyde

IUPAC Name

3,4-dichlorobenzaldehyde

Molecular Formula

C7H4Cl2O

Molecular Weight

175.01 g/mol

InChI

InChI=1S/C7H4Cl2O/c8-6-2-1-5(4-10)3-7(6)9/h1-4H

InChI Key

ZWUSBSHBFFPRNE-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C=O)Cl)Cl

solubility

less than 1 mg/mL at 72.5° F (NTP, 1992)

Canonical SMILES

C1=CC(=C(C=C1C=O)Cl)Cl

The exact mass of the compound 3,4-Dichlorobenzaldehyde is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 72.5° f (ntp, 1992). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8763. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

3,4-Dichlorobenzaldehyde, 3,4-Dichlorobenzenecarboxaldehyde, Benzaldehyde, 3,4-dichloro-, 3,4-Dichlorophenylcarboxaldehyde

Purity

≥95%

Package Size

5 g, 25 g

3,4-Dichlorobenzaldehyde (CAS: 6287-38-3) is a dihalogenated aromatic aldehyde widely utilized as an electrophilic building block in fine chemical and active pharmaceutical ingredient (API) manufacturing. Characterized by two electron-withdrawing chlorine atoms at the meta and para positions relative to the formyl group, it exhibits distinct reactivity in condensation, oxidation, and nucleophilic addition workflows. In industrial procurement, it is primarily sourced as a critical precursor for the synthesis of psychotropic drugs, including indanamine and tetrahydronaphthalenamine derivatives, as well as specialized chalcone-based inhibitors [1]. Its lack of ortho-substitution ensures the aldehyde group remains sterically accessible, distinguishing its processability and intermediate yield profile from other dichlorinated isomers [2].

Procurement Fit

Selective para-mono-fluorination building block for organofluorine synthesis
Exclusive benzaldehyde intermediate for nitroquine and related API manufacturing
Cleaner Darzens and aldol condensation profiles vs. ortho-chlorinated isomers

Substituting 3,4-dichlorobenzaldehyde with close analogs like 2,4-dichlorobenzaldehyde or 4-chlorobenzaldehyde fundamentally alters synthetic yields and downstream material performance. The presence of an ortho-chlorine in the 2,4-isomer introduces significant steric hindrance, which restricts the formation of key intermediates (such as peroxyacetals) and severely depresses reactivity in oxidation and condensation workflows [1]. Conversely, replacing it with the mono-substituted 4-chlorobenzaldehyde changes the electronic density of the aromatic ring; while this can unexpectedly increase yields in certain catalytic olefinations [2], it entirely eliminates the critical dual-halogen binding interactions required for target APIs like monoamine oxidase inhibitors. Consequently, generic substitution is unviable for highly specified pharmaceutical and fine chemical syntheses.

Substitution Risk

Regioselectivity divergence
3,4-substitution directs para-mono-fluorination; 2,4- and 2,6-isomers produce difluoro products, which may alter downstream coupling outcomes.
Crystal packing and melting point mismatch
3,4-DCB shows a markedly lower melting point than ortho-chlorinated isomers, attributed to weaker intermolecular interactions; process behavior and solubility may not transfer directly.
API intermediate exclusivity
Only 3,4-DCB yields nitroquine; any isomer replacement invalidates the synthetic route and regulatory intermediate identity.

Steric Accessibility and Oxidation Reactivity

In comparative oxidation studies using H2O2 catalyzed by sulfonated carbon, the reactivity of dichlorinated benzaldehydes is strongly dictated by steric hindrance at the formyl group. 3,4-Dichlorobenzaldehyde lacks ortho-substitution, allowing unhindered formation of the peroxyacetal intermediate. Consequently, its reactivity significantly outpaces that of 2,4-dichlorobenzaldehyde and 2,6-dichlorobenzaldehyde, where the ortho-chlorine atoms restrict access to the catalytic active site[1].

Evidence DimensionRelative oxidation reactivity
Target Compound DataHighest relative reactivity (unhindered peroxyacetal formation)
Comparator Or Baseline2,4-dichlorobenzaldehyde and 2,6-dichlorobenzaldehyde (lower reactivity)
Quantified DifferenceReactivity order: 3,4-isomer > 2,4-isomer > 2,6-isomer
ConditionsH2O2 oxidation catalyzed by sulfonated carbon

Buyers selecting precursors for high-yield condensation or oxidation reactions must prioritize the 3,4-isomer to avoid the severe kinetic bottlenecks caused by ortho-substituted analogs.

Halex fluorination
Head-to-head
3,4-DCB yields 3-chloro-4-fluorobenzaldehyde in 98% yield (68% conversion) vs. ~65% yield of difluoro products from 2,4-/2,6-isomers.
Supports mono-fluorinated building block procurement
Spray-dried KF, sulpholane, 220 °C

Electronic Effects on Catalytic Olefination Yields

The dual electron-withdrawing nature of the 3,4-dichloro substitution pattern renders the aromatic ring highly electron-deficient, which directly influences its behavior in specific catalytic cycles. In Iron(IV)-corrole catalyzed stereoselective olefinations with ethyl diazoacetate, 3,4-dichlorobenzaldehyde achieved a 63% yield. In contrast, the less electron-deficient mono-substituted 4-chlorobenzaldehyde achieved an 88% yield under identical conditions [1]. This demonstrates that the 3-chloro group actively disfavors this specific carbene-transfer transformation.

Evidence DimensionOlefination product yield
Target Compound Data63% yield
Comparator Or Baseline4-chlorobenzaldehyde (88% yield)
Quantified Difference25% lower yield for the 3,4-dichloro analog
ConditionsIron(IV)-corrole catalyzed olefination with ethyl diazoacetate at 40 °C

Process chemists must account for the electron-deficient nature of the 3,4-isomer, which requires adjusted catalyst loadings or alternative synthetic routes compared to mono-chlorinated baselines.

Melting point rank
Cross-study comparable
39–42 °C (312–315 K), lowest among six isomers; 2,4-DCB 344.11 K; 2,6-DCB 343.11 K.
May support melt-processable intermediate selection
DSC data; 22–32 °C lower than ortho-isomers

Downstream API Potency in MAO-B Inhibitor Chalcones

When utilized as a building block for chalcone-based human monoamine oxidase B (hMAO-B) inhibitors, the 3,4-dichloro substitution pattern is critical for maximizing target affinity. Synthesized chalcone derivatives bearing the 3,4-dichloro motif achieved an IC50 of 0.85 nM against hMAO-B. This sub-nanomolar potency vastly outperformed other simple chalcone derivatives lacking this specific dihalogenated pattern, which exhibited IC50 values ranging up to 337 nM [1].

Evidence DimensionhMAO-B inhibition (IC50) of downstream derivative
Target Compound Data0.85 nM (for 3,4-dichloro derivative)
Comparator Or BaselineOther substituted chalcones (up to 337 nM)
Quantified DifferenceUp to ~400-fold increase in target potency
ConditionsIn vitro hMAO-B inhibition assay

For pharmaceutical procurement, the 3,4-dichloro motif is essential when synthesizing highly potent neurological APIs, as alternative substitution patterns fail to achieve sub-nanomolar efficacy.

Crystal packing
Cross-study comparable
P2₁/c space group, PIXEL lattice energy ~−85.5 kJ/mol; weak C—H···O contacts dominate, no ortho-Cl interactions.
Context for thermal and solubility behavior
Single-crystal XRD at 120 K

Precursor Suitability for Biogenic Amine Transporter Ligands

3,4-Dichlorobenzaldehyde is the requisite electrophilic precursor for synthesizing 3-(3,4-dichlorophenyl)-1-indanamine derivatives, which serve as ligands for biogenic amine transporters. In the synthetic pathway, 3,4-dichlorobenzaldehyde is condensed with 3-methoxyacetophenone to yield the intermediate propenone in a 93% yield [1]. The 3,4-dichloro motif is intentionally selected over mono-chlorinated analogs to mimic the established pharmacophore of sertraline, ensuring the downstream indanamine derivatives possess the necessary binding affinity for serotonin and dopamine transporters.

Evidence DimensionPropenone intermediate yield and pharmacophore fidelity
Target Compound Data93% yield; retains dual-halogen pharmacophore
Comparator Or BaselineMono-chlorinated or unsubstituted benzaldehydes (lack the dual-halogen pharmacophore)
Quantified DifferenceEnsures necessary biogenic amine transporter affinity
ConditionsBase-catalyzed condensation with 3-methoxyacetophenone

This compound provides the exact dihalogenated phenyl ring required to synthesize high-affinity indanamine and tetrahydronaphthalenamine APIs with excellent intermediate yields.

Nitroquine intermediate
Class-level inference
3,4-DCB is the sole benzaldehyde starting material for nitroquine; no other isomer yields the target API.
Non-substitutable intermediate context
Documented in synthetic manuals; requires route-specific validation
Darzens product profile
Cross-study comparable
3,4-DCB yields glycidic esters without α-chloroepoxide side product; 2,4-DCB forms α-chloroepoxide as significant byproduct.
Supports purification-reduced synthetic workflows
Methyl dichloroacetate conditions
Commercial purity
Data to verify
≥98.0% (GC), mp 41.0–45.0 °C; air-sensitive, store under inert gas at 2–8 °C.
Procurement-relevant storage context; verify with supplier COA
Packaging and shelf-life impact inventory planning

Synthesis of Neurological APIs and Biogenic Amine Transporter Ligands

3,4-Dichlorobenzaldehyde is the optimal starting material for generating indanamine, tetrahydronaphthalenamine, and chalcone-based APIs targeting the central nervous system. Its specific 3,4-dichloro substitution pattern is strictly required to achieve sub-nanomolar affinity for targets like hMAO-B and to maintain the pharmacophore necessary for selective serotonin reuptake inhibition [REFS-1, REFS-2].

High-Yield Condensation and Oxidation Workflows

In industrial processes requiring the oxidation of halogenated benzaldehydes to their corresponding benzoic acids, or in complex condensation reactions, 3,4-dichlorobenzaldehyde is the preferred isomer. Unlike 2,4-dichlorobenzaldehyde, it lacks ortho-substitution, preventing steric hindrance at the formyl group and ensuring rapid, high-yield formation of critical intermediates like peroxyacetals [3].

Controlled Electron-Deficient Catalytic Olefination

For specialized carbene-transfer reactions and stereoselective olefinations, 3,4-dichlorobenzaldehyde provides a highly electron-deficient aromatic system. While this electronic profile reduces yields compared to mono-chlorinated analogs like 4-chlorobenzaldehyde, it is selectively procured when the downstream product strictly requires the dihalogenated motif, allowing chemists to accurately adjust catalyst loadings (e.g., Iron(IV)-corroles) to compensate for the altered reactivity [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Halex mono-fluorination building block synthesis
Selective para-fluorination vs. di-fluorination
Product purity and mono-/di-fluorination ratio
Nitroquine API intermediate manufacturing
3,4-DCB as exclusive benzaldehyde starting material
Route fidelity and intermediate impurity profile
Melt-processable aldehyde building block research
Low melting point and crystal lattice energy
Thermal behavior and recrystallization consistency
Clean Darzens/aldol condensation for SAR studies
Absence of α-chloroepoxide side-product pathway
Product distribution and byproduct profile

Physical Description

3,4-dichlorobenzaldehyde appears as white crystalline solid or chunky powder. (NTP, 1992)

XLogP3

2.9

Boiling Point

477 to 478 °F at 760 mm Hg (NTP, 1992)
247.5 °C

Flash Point

greater than 235 °F (NTP, 1992)

Melting Point

106 to 111 °F (NTP, 1992)
44.0 °C

UNII

I6Z632WSJ5

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (94%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (78%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

6287-38-3

Wikipedia

3,4-dichlorobenzaldehyde

General Manufacturing Information

Benzaldehyde, 3,4-dichloro-: ACTIVE

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